molecular formula C6H4BrNO B014951 6-Bromopyridine-2-carbaldehyde CAS No. 34160-40-2

6-Bromopyridine-2-carbaldehyde

Cat. No. B014951
CAS RN: 34160-40-2
M. Wt: 186.01 g/mol
InChI Key: QWFHFNGMCPMOCD-UHFFFAOYSA-N
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Patent
US07425661B2

Procedure details

To a solution of 23.7 g (100 mmol) of 2,6-dibromopyridine in 150 mL of anhydrous, degassed THF cooled to −78° C. was added dropwise under N2 a solution of 11.0 mL (110 mmol) of 10.0 M n-BuLi in 150 mL anhydrous, degassed Et2O. After 2 hours at −78° C., 24.2 mL (300 mmol) of anhydrous degassed DMF was added dropwise with rapid stirring. This solution was stirred at −78° C. for 2 hours, and was then allowed to warm to room temperature (RT) overnight. The solution was cooled to −78° C. and 100 mL of 1.0 M aq. HCl was added slowly. The organic phase was separated and the aqueous phase was washed with 3×50 mL Et2O. The organic washes were combined and washed with 3×50 mL H2O and 3×50 mL brine, then dried over Na2SO4. The volatiles were removed in vacuo to provide an orange oil. The oil was triturated with hexanes to give 2-bromo-6-formylpyridine as a pale orange solid that was washed with cold pentanes and dried under vacuum overnight.
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[Li]CCCC.C1C[O:17][CH2:16]C1>>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH:16]=[O:17])[N:3]=1

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
[Li]CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This solution was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed Et2O
CUSTOM
Type
CUSTOM
Details
24.2 mL (300 mmol) of anhydrous degassed DMF
ADDITION
Type
ADDITION
Details
was added dropwise with rapid stirring
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature (RT) overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −78° C.
ADDITION
Type
ADDITION
Details
100 mL of 1.0 M aq. HCl was added slowly
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
the aqueous phase was washed with 3×50 mL Et2O
WASH
Type
WASH
Details
washed with 3×50 mL H2O and 3×50 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide an orange oil
CUSTOM
Type
CUSTOM
Details
The oil was triturated with hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.